molecular formula C22H19N5O5S B11241668 1,1'-(3-(4-methoxybenzyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

1,1'-(3-(4-methoxybenzyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

Cat. No.: B11241668
M. Wt: 465.5 g/mol
InChI Key: NSRATLLXBUJXAR-UHFFFAOYSA-N
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Description

This compound is a triazolo-thiadiazine derivative characterized by a fused bicyclic core ([1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) with two ethanone groups at positions 5 and 5. Key structural features include a 4-methoxybenzyl substituent at position 3 and a 3-nitrophenyl group at position 6 .

Properties

Molecular Formula

C22H19N5O5S

Molecular Weight

465.5 g/mol

IUPAC Name

1-[5-acetyl-3-[(4-methoxyphenyl)methyl]-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C22H19N5O5S/c1-13(28)21-20(16-5-4-6-17(12-16)27(30)31)25(14(2)29)26-19(23-24-22(26)33-21)11-15-7-9-18(32-3)10-8-15/h4-10,12H,11H2,1-3H3

InChI Key

NSRATLLXBUJXAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. related [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines have been synthesized using monosubstituted tetrazines or tetrazine-based fused rings as starting materials.
  • Industrial production methods remain undisclosed, likely due to the compound’s specialized nature.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type, but they could involve strong acids, bases, or other reactive species.
    • Major products formed would vary based on the reaction conditions and substituents.
  • Scientific Research Applications

    • Energetic materials like this compound find applications in explosives, propellants, and pyrotechnics.
    • In chemistry, they serve as model systems for studying energetic properties and weak interactions.
    • In medicine, they might have diagnostic or therapeutic uses (although specific applications for this compound are not well-documented).
  • Mechanism of Action

    • The compound’s mechanism of action likely relates to its energetic properties. It could release energy upon decomposition.
    • Molecular targets and pathways remain speculative without further research.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The triazolo-thiadiazine scaffold is highly modifiable, enabling systematic comparisons based on substituent variations. Below is a detailed analysis of structurally and functionally related compounds:

    Structural Analogues

    Compound Name / ID Substituents (Positions) Key Properties/Activities Synthesis Method Reference
    Target Compound 3-(4-methoxybenzyl), 6-(3-nitrophenyl) Not explicitly reported (inferred stability from substituent effects) Reaction of precursor with monochloroacetic acid in ethanol/NaOAc
    5d (Fathy M., 2022) 3-ethyl, 7-(2-(4-nitrophenyl)hydrazono) Melting point: 285–287°C; IR: C=N (1596 cm⁻¹); Antifungal potential via molecular docking with 14-α-demethylase Condensation of aminomercaptotriazole with hydrazonoyl halides
    11c () 3-(3,4,5-trimethoxyphenyl), 6-(5-methoxy-2-methyl-3-indolylmethyl) Enhanced lipophilicity; antimicrobial activity inferred from indole moiety Cyclocondensation of triazole-thiols with aldehydes/phenacyl bromides
    13a–d () 2,3-dihydro-1,3,4-thiadiazole derivatives with 4-nitrophenyl Solubility in DMF; antimicrobial activity (not quantified) Reaction of hydrazinecarbodithioate with hydrazonoyl chlorides in ethanol
    7a–j () 3-(3-chlorophenyl), 6-aryl Broad-spectrum antimicrobial activity (vs. S. aureus, E. coli, C. albicans) Cyclization of triazole-thiols with phenacyl bromides

    Substituent Effects on Activity

    • Heterocyclic extensions : Pyrazole or indole moieties (e.g., 11c in ) introduce additional hydrogen-bonding sites, improving target affinity .

    Pharmacological Potential

    While direct data for the target compound are lacking, molecular docking studies on analogs (e.g., 5d) suggest inhibition of fungal 14-α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The 3-nitrophenyl group may mimic sterol substrates, enhancing antifungal activity. Antimicrobial activity in analogs correlates with chloro/methoxy substituents, which disrupt bacterial cell walls .

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